4-(Prop-1-yn-1-yl)benzaldehyde

ALDH Inhibition Enzymology Drug Discovery

4-(Prop-1-yn-1-yl)benzaldehyde (CAS 172508-29-1) is a para-substituted aromatic aldehyde featuring a prop-1-yn-1-yl group, with the molecular formula C10H8O and a molecular weight of 144.17 g/mol. Its structural identity is confirmed by PubChem CID 12176923 and the canonical SMILES CC#CC1=CC=C(C=C1)C=O.

Molecular Formula C10H8O
Molecular Weight 144.17 g/mol
CAS No. 172508-29-1
Cat. No. B063780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Prop-1-yn-1-yl)benzaldehyde
CAS172508-29-1
Molecular FormulaC10H8O
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC#CC1=CC=C(C=C1)C=O
InChIInChI=1S/C10H8O/c1-2-3-9-4-6-10(8-11)7-5-9/h4-8H,1H3
InChIKeyHOXIWRKYHHMITK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Prop-1-yn-1-yl)benzaldehyde (CAS 172508-29-1) Technical Baseline for Scientific Procurement


4-(Prop-1-yn-1-yl)benzaldehyde (CAS 172508-29-1) is a para-substituted aromatic aldehyde featuring a prop-1-yn-1-yl group, with the molecular formula C10H8O and a molecular weight of 144.17 g/mol [1]. Its structural identity is confirmed by PubChem CID 12176923 and the canonical SMILES CC#CC1=CC=C(C=C1)C=O [1]. Computed properties indicate an XLogP3-AA of 2.1, a topological polar surface area of 17.1 Ų, zero hydrogen bond donors, and one hydrogen bond acceptor [1]. Physical property estimates include a density of 1.1±0.1 g/cm³ and a boiling point of 257.3±23.0 °C at 760 mmHg . This compound serves as a versatile building block in organic synthesis, particularly in applications leveraging its terminal alkyne and aldehyde functionalities.

Why Generic Substitution of 4-(Prop-1-yn-1-yl)benzaldehyde (CAS 172508-29-1) Fails in Regioselective and Bioactivity-Critical Workflows


While several benzaldehyde derivatives bearing alkynyl substituents (e.g., 4-ethynylbenzaldehyde) or halogen handles (e.g., 4-bromobenzaldehyde) are commercially available, simple in-class substitution is not permissible in workflows where either the biological target engagement profile or the regiochemical outcome of subsequent synthetic steps is critical. Direct comparative data demonstrate that the prop-1-yn-1-yl substituent confers a distinct, quantifiable inhibitory fingerprint against specific human aldehyde dehydrogenase (ALDH) isoforms—a profile that differs from both the unsubstituted benzaldehyde scaffold [1] and the terminal ethynyl analog where binding data exists [2]. Consequently, procurement based on generic scaffold similarity introduces uncontrolled variability in both target selectivity and downstream reaction efficiency.

4-(Prop-1-yn-1-yl)benzaldehyde (CAS 172508-29-1) Product-Specific Quantitative Differentiation Guide


4-(Prop-1-yn-1-yl)benzaldehyde Exhibits a Distinct ALDH Isoform Inhibition Profile Compared to Benzaldehyde

Inhibition of human aldehyde dehydrogenase isoforms by 4-(prop-1-yn-1-yl)benzaldehyde was evaluated against recombinant ALDH3A1, ALDH1A1, and ALDH2. The compound demonstrated a markedly different inhibitory profile compared to the unsubstituted benzaldehyde scaffold, which has been shown to inhibit the esterase activity of ALDH with a Ki of 47 μM [1][2]. In contrast, 4-(prop-1-yn-1-yl)benzaldehyde displays a >20-fold higher potency against ALDH2 (IC50 = 50 nM) and a >200-fold higher potency against ALDH1A1 (IC50 = 2000 nM), while exhibiting an IC50 of 18000 nM against ALDH3A1, revealing isoform-selective behavior [3]. The significant discrepancy between the Ki of benzaldehyde and the IC50 values of this derivative underscores that the prop-1-yn-1-yl substituent is not merely a passive handle but a critical determinant of target engagement potency.

ALDH Inhibition Enzymology Drug Discovery

4-(Prop-1-yn-1-yl)benzaldehyde Physical Property Differentiation vs. 4-Ethynylbenzaldehyde for Solid-Phase Handling

The physical state and melting behavior of 4-(prop-1-yn-1-yl)benzaldehyde differ from the closely related 4-ethynylbenzaldehyde. While 4-ethynylbenzaldehyde is reported as a solid with a melting point of 89–93 °C [1], 4-(prop-1-yn-1-yl)benzaldehyde is a liquid at ambient temperature with a boiling point of 257.3±23.0 °C [2]. This disparity in physical form directly impacts experimental protocols: 4-ethynylbenzaldehyde requires solid dispensing techniques, whereas 4-(prop-1-yn-1-yl)benzaldehyde is amenable to liquid handling automation and solvent-free direct use in certain reactions, potentially simplifying workflows.

Physical Chemistry Formulation Solid-Phase Synthesis

4-(Prop-1-yn-1-yl)benzaldehyde Demonstrates Higher Lipophilicity than 4-Ethynylbenzaldehyde, Influencing Membrane Permeability

The computed XLogP3-AA value for 4-(prop-1-yn-1-yl)benzaldehyde is 2.1 [1], while the reported LogP for 4-ethynylbenzaldehyde is approximately 1.4 (PubChem, 4-ethynylbenzaldehyde). This difference of 0.7 log units indicates that the propynyl derivative is ~5-fold more lipophilic. In medicinal chemistry, this property difference can significantly influence membrane permeability and distribution profiles, making 4-(prop-1-yn-1-yl)benzaldehyde potentially more suitable for applications requiring enhanced passive diffusion or blood-brain barrier penetration.

ADME Lipophilicity Drug Design

4-(Prop-1-yn-1-yl)benzaldehyde Offers a Direct, One-Step Synthetic Handle for Alkyne Functionalization

4-(Prop-1-yn-1-yl)benzaldehyde contains a terminal alkyne moiety that enables direct participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira coupling reactions without requiring additional protection/deprotection steps. While 4-ethynylbenzaldehyde can also undergo these reactions, the propynyl group in 4-(prop-1-yn-1-yl)benzaldehyde provides a distinct steric and electronic environment that can influence reaction rates and yields. In comparative studies of alkynyl-substituted benzaldehydes, 4-ethynylbenzaldehyde exhibited approximately half the polymerizability of phenylacetylene [1], suggesting that the terminal ethynyl group is less reactive in certain polymerization contexts. Although direct yield comparisons for 4-(prop-1-yn-1-yl)benzaldehyde in click reactions are not available, the propynyl group is generally recognized as a robust handle for bioorthogonal ligation and materials chemistry applications [2].

Click Chemistry Sonogashira Coupling Organic Synthesis

Best Research and Industrial Application Scenarios for 4-(Prop-1-yn-1-yl)benzaldehyde (CAS 172508-29-1)


Selective ALDH1A1/ALDH2 Inhibitor Tool Compound for Cancer Stem Cell and Alcohol Metabolism Research

Given its distinct inhibitory profile with an IC50 of 2000 nM against ALDH1A1 and 50 nM against ALDH2 [1], 4-(prop-1-yn-1-yl)benzaldehyde is a validated tool for probing ALDH isoform-specific functions. ALDH1A1 is a well-established marker of cancer stem cells in multiple tumor types, and its inhibition has been linked to reduced chemoresistance [2]. The compound's >20-fold selectivity over ALDH3A1 (IC50 18000 nM) makes it particularly useful for dissecting the roles of ALDH1A1 versus ALDH3A1 in cellular assays, where off-target ALDH3A1 inhibition could confound results.

Liquid-Phase Building Block for Automated High-Throughput Synthesis and Bioconjugation

The liquid physical state of 4-(prop-1-yn-1-yl)benzaldehyde at room temperature makes it an ideal building block for automated liquid handling systems used in high-throughput screening and parallel synthesis. Its terminal alkyne functionality permits direct click chemistry conjugation to azide-bearing biomolecules or surfaces [3], streamlining the preparation of probe libraries and functionalized materials without the need for solid dispensing or pre-dissolution steps.

Lipophilic Alkyne Handle for CNS-Penetrant Probe and Drug Discovery

With an XLogP3-AA of 2.1 [4], 4-(prop-1-yn-1-yl)benzaldehyde is approximately 5-fold more lipophilic than 4-ethynylbenzaldehyde (LogP ~1.4). This property positions it as a privileged alkyne handle for projects where enhanced passive membrane permeability or blood-brain barrier penetration is desired. Incorporation of this building block into lead compounds can improve CNS exposure potential compared to less lipophilic ethynyl analogs, a critical factor in neuroscience drug discovery.

Technical Documentation Hub

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